molecular formula C16H15N3O B4402565 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide

Cat. No.: B4402565
M. Wt: 265.31 g/mol
InChI Key: PBZTVOWUGICVSN-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide is a compound that features a benzimidazole moiety, which is a crucial structural component in many bioactive molecules. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide typically involves the condensation of 1,2-phenylenediamine with various aldehydes or acids. One common method is the reaction of 1,2-phenylenediamine with acetic anhydride under reflux conditions to form the benzimidazole core, followed by further functionalization to introduce the acetamide group . Another method involves the use of formic acid or trimethyl orthoformate as a condensing agent .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs high-yielding and cost-effective methods. These methods include the use of catalysts such as sodium metabisulfite (Na2S2O5) to facilitate the condensation reactions . The reactions are typically carried out in solvents like ethanol or methanol to ensure high solubility and reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition can lead to anti-inflammatory and anticancer effects. The compound can also interact with DNA, interfering with the replication and transcription processes, which is crucial for its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other benzimidazole derivatives, this compound has shown promising results in preclinical studies for its anticancer and anti-inflammatory activities .

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-7-8-12(9-15(10)17-11(2)20)16-18-13-5-3-4-6-14(13)19-16/h3-9H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZTVOWUGICVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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